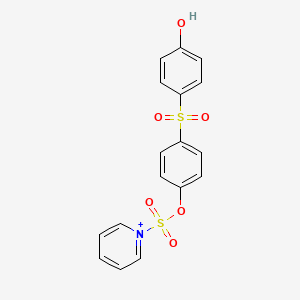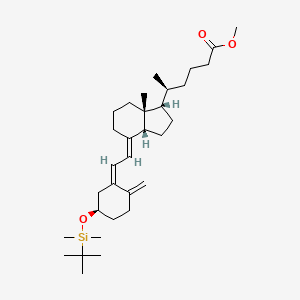
5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride: is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis .
Biology: Its unique structure allows it to interact with various biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing various industrial products .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern.
5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine: Another similar compound with a different substitution on the pyrazole ring.
Uniqueness: 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-4-6(5-2-3-5)9-10-7(4)8;/h5H,2-3H2,1H3,(H3,8,9,10);1H |
InChI Key |
CGZZMRPJEXABOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
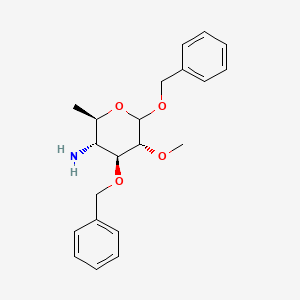

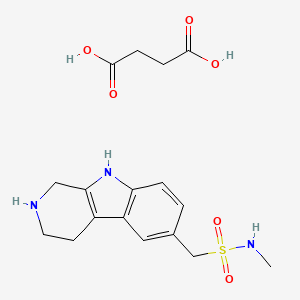
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
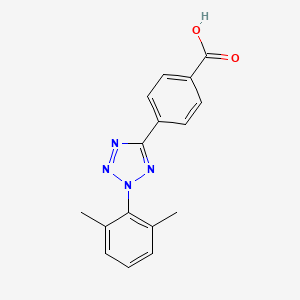
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
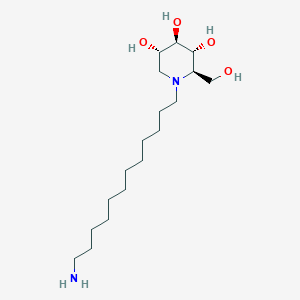
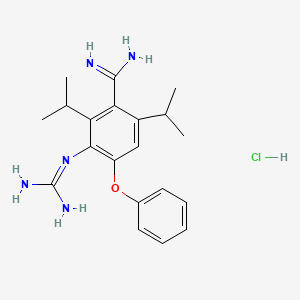
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
